molecular formula C23H24F2N2O B5068574 11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B5068574
M. Wt: 382.4 g/mol
InChI Key: KFMBBZVSPQVZTI-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as dibenzodiazepines . Dibenzodiazepines are a group of organic compounds containing a benzene ring fused to a diazepine ring system (a seven-membered ring with two nitrogen atoms). The specific compound you mentioned, “11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one”, is a derivative of this class .


Synthesis Analysis

The synthesis of similar dibenzodiazepines has been achieved through various methods. For instance, one method involves the use of microwave-assisted synthesis . This process is catalyzed by silica-supported fluoroboric acid and has been used to create a series of benzodiazepine derivatives . Another method involves palladium-catalyzed synthesis .


Molecular Structure Analysis

The molecular structure of dibenzodiazepines is characterized by a benzene ring fused to a diazepine ring system. The specific compound you mentioned has additional functional groups, including a difluorophenyl group and multiple methyl groups .


Chemical Reactions Analysis

Dibenzodiazepines can undergo various chemical reactions. For example, they can act as potent and selective inhibitors for certain enzymes, such as checkpoint kinase 1 (Chk1) . The specific compound you mentioned could potentially undergo similar reactions, but more research would be needed to confirm this.

Mechanism of Action

The mechanism of action for dibenzodiazepines can vary depending on the specific compound and its functional groups. Some dibenzodiazepines have been found to inhibit certain enzymes, such as Chk1 . They can also exhibit antioxidant and anxiolytic effects .

Future Directions

The future directions for research on dibenzodiazepines could involve further exploration of their potential uses as enzyme inhibitors, antioxidants, and anxiolytic agents . Additionally, more research could be done to explore the synthesis, chemical reactions, and physical and chemical properties of specific dibenzodiazepines, including “11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one”.

properties

IUPAC Name

6-(2,5-difluorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O/c1-12-7-17-18(8-13(12)2)27-22(15-9-14(24)5-6-16(15)25)21-19(26-17)10-23(3,4)11-20(21)28/h5-9,22,26-27H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMBBZVSPQVZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=C(C=CC(=C4)F)F)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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